4-Amino-2-bromopyridine

Overview

Description

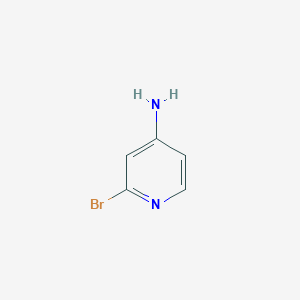

4-Amino-2-bromopyridine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2) at the fourth position and a bromine atom at the second position on the pyridine ring. It appears as a yellow or pale yellow solid and is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromopyridine typically involves the reduction of 2-bromo-4-nitropyridine. Two common methods for this reduction are:

-

Iron Powder and Acetic Acid Reduction: : In this method, 2-bromo-4-nitropyridine is treated with iron powder in the presence of acetic acid. The reaction is carried out at high temperatures, and the nitro group is reduced to an amino group. After the reaction, the pH of the mixture is adjusted to release the target compound from its salt form .

-

Magnesium Powder and Titanium Tetrachloride Reduction: : This method involves the use of magnesium powder and titanium tetrachloride as reducing agents. The reaction conditions are generally milder compared to the iron powder method, but the use of titanium tetrachloride adds complexity to the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The iron powder and acetic acid method is often preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromopyridine undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom in this compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling. This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds .

-

Reduction Reactions: : The amino group can be further reduced or modified to form different derivatives. Common reducing agents include hydrogen gas and metal catalysts .

-

Oxidation Reactions: : The amino group can be oxidized to form nitro or other oxidized derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) under inert atmosphere.

Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon) under high pressure.

Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products

Scientific Research Applications

4-Amino-2-bromopyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

Medicine: this compound is used in the development of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromopyridine and its derivatives depends on the specific application and targetThese interactions can affect molecular pathways and biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-bromopyridine: Similar structure but with the amino and bromine groups reversed.

4-Amino-3-bromopyridine: Another isomer with the bromine atom at the third position.

2-Bromo-4-nitropyridine: Precursor to 4-Amino-2-bromopyridine, used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which allows for selective reactions and modifications. Its combination of an amino group and a bromine atom on the pyridine ring provides versatility in synthetic applications, making it a valuable intermediate in various fields .

Biological Activity

4-Amino-2-bromopyridine is a pyridine derivative that has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound serves as a precursor for various derivatives, which are explored for their potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 173.01 g/mol

- CAS Number : 84249-14-9

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of 2-aminopyridines, including those with bromine substitutions, showed enhanced antimicrobial properties.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 ± 0.000 |

| Bacillus subtilis | 39 ± 0.000 |

| Listeria monocytogenes | 156 ± 0.000 |

| Enterococcus faecalis | 78 ± 0.000 |

These results suggest that the introduction of substituents like bromine can enhance the activity of the parent compound against specific bacterial strains .

Anticancer Potential

This compound and its derivatives have been evaluated for anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

A notable case study involved the synthesis of various derivatives that displayed selective cytotoxicity against cancer cells while sparing normal cells. The structure-activity relationship (SAR) analysis revealed that modifications at the amino and bromine positions significantly influenced the anticancer activity .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Experimental models have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound's ability to disrupt bacterial cell membranes contributes to its antibacterial activity. The positive charge associated with certain derivatives may enhance their interaction with negatively charged bacterial membranes, leading to increased permeability and cell lysis .

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various substituted pyridine derivatives against multi-drug resistant strains of bacteria. Compounds similar to this compound were among those tested, showing promising results in inhibiting growth and biofilm formation .

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in a dose-dependent manner, with further studies needed to explore the underlying molecular pathways involved .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-bromopyridine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves bromination of 4-aminopyridine derivatives or palladium-catalyzed cross-coupling reactions. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in acidic media. Optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns. The amino group (-NH₂) typically appears as a broad singlet near δ 5.5–6.5 ppm in ¹H NMR, while the bromine atom deshields adjacent protons, causing distinct splitting patterns. Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak at m/z 173.01 (M+H⁺) .

Q. What are the documented stability challenges of this compound under varying storage conditions, and how can they be mitigated?

- Methodological Answer : The compound is air-sensitive, with degradation observed under prolonged exposure to oxygen or moisture. Storage recommendations include inert atmospheres (argon or nitrogen), desiccants, and low temperatures (–20°C). Regular purity checks via HPLC or TLC are advised to monitor degradation products like dehalogenated pyridines .

Advanced Research Questions

Q. What crystallographic methods are used to determine the binding interactions of this compound with enzymes like APH(2'')-IVa?

- Methodological Answer : Co-crystallization with the target enzyme (e.g., APH(2'')-IVa) is performed using vapor diffusion. Diffraction data collected at synchrotron facilities (e.g., λ = 0.98 Å) are processed with SHELXD for phase determination and SHELXL for refinement. Key interactions (e.g., hydrogen bonding between the amino group and Asp220) are validated using tools like PLATON for symmetry analysis .

Q. How can researchers resolve contradictions between observed biological activity and purity assessments of this compound batches?

- Methodological Answer : Discrepancies may arise from undetected degradation or polymorphic forms. Orthogonal analytical methods (e.g., NMR, LC-MS, and X-ray powder diffraction) should cross-validate purity. For biological assays, include control experiments with freshly prepared samples and compare activity against reference inhibitors to rule out batch-specific artifacts .

Q. What computational approaches are employed to model the electronic structure of this compound and predict its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like kinases, prioritizing the bromine atom for halogen bonding. Solvent effects are modeled using COSMO-RS to account for polarity-driven reactivity shifts .

Q. How does the substitution pattern of this compound compare to structurally similar brominated pyridines in terms of electronic properties and intermolecular interactions?

- Methodological Answer : The amino group at the 4-position enhances electron density on the pyridine ring, increasing nucleophilicity at the 2-position compared to non-amino analogs (e.g., 2-bromopyridine). X-ray crystallography reveals stronger π-π stacking in 4-amino derivatives due to planar amino group alignment, as seen in co-crystals with aromatic enzymes .

Q. Key Considerations for Experimental Design

- Cross-Validation : Use multiple analytical techniques (e.g., NMR, HPLC, XRD) to confirm compound identity and purity.

- Controlled Storage : Implement inert storage conditions to preserve reactivity .

- Structural Benchmarking : Compare crystallographic data with databases (e.g., Cambridge Structural Database) to identify novel binding motifs .

Properties

IUPAC Name |

2-bromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTGEMWEXKBWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323696 | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-35-8 | |

| Record name | 7598-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.